Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is classified as a carbamate compound. Its IUPAC name is benzyl N-(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate, and it has the molecular formula C12H16N2O4 with a molecular weight of 244.27 g/mol. The compound is recognized for its structural features that include a benzyl group and a carbamate moiety, which contribute to its reactivity and utility in various chemical contexts.
The synthesis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate typically involves several methods:
The molecular structure of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate can be described as follows:
The compound's structure can be represented by various notations:
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate participates in several chemical reactions:
The mechanism of action for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate primarily revolves around its carbamate group. This functional group can form stable bonds with amines, effectively acting as a protecting group during chemical transformations. The deprotection process occurs under specific conditions (such as acidic or basic environments), facilitating the controlled release of the protected amine .
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate has a wide range of applications across different scientific fields:
The emergence of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (CAS 91558-42-8) represents a strategic evolution in carbamate-based medicinal chemistry. Carbamates, characterized by their –O(C=O)NR₂ functional group, gained prominence in the 1970s with muscle-relaxant drugs like baclofen, which demonstrated the therapeutic utility of carbamate-modified GABA analogs [8]. This compound class later expanded into antiviral and metabolic disorder therapeutics, exemplified by the incorporation of carbamate groups in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and cryptochrome modulators for circadian rhythm disorders [4] [5]. The specific discovery pathway of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate arose from rational drug design approaches targeting functional group synergy – combining the hydrolytic stability of carbamates with hydrogen-bonding motifs (amide/hydroxyl) to enhance target engagement. Its synthesis aligns with patented methodologies for carbamate-containing cryptochrome modulators (WO2015157182A1), where carbamate groups serve as conformational anchors within protein binding pockets [5].
Table 1: Milestones in Carbamate Drug Development Relevant to Compound Design
Time Period | Development Milestone | Impact on Target Compound |
---|---|---|
1970s | Baclofen (β-chlorophenyl-GABA carbamate) as muscle relaxant | Validated CNS bioactivity of carbamate-modified neurotransmitters |
1990s-2000s | NNRTIs (e.g., Efavirenz) incorporating carbamates | Demonstrated carbamate roles in viral enzyme inhibition |
2010s | Carbazole-carbamates as cryptochrome modulators (WO2015157182A1) | Established synthetic routes for complex carbamate bioisosteres |
2015-Present | Hybrid carbamate-amide scaffolds in drug discovery | Direct synthetic precedent for target compound’s multi-functional design |
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (C₁₂H₁₆N₂O₄) integrates four key functional elements within a single chiral scaffold: a benzyloxycarbamate (–NH–C(=O)–O–CH₂C₆H₅), a secondary amide (–C(=O)–NH₂), a secondary carbamate (–NH–C(=O)–OR), and a hydroxypropyl chain (–CH(OH)–CH₃) [1] [2] [6]. This architecture enables cooperative interactions with biological targets:
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Role in Molecular Interactions | Pharmacological Impact |
---|---|---|
Benzyloxycarbamate (–NH–C(=O)–O–Bn) | 1. Hydrolytic stability vs. esters 2. H-bond acceptor (carbonyl) 3. Hydrophobic anchor | Enhanced metabolic stability; target binding affinity |
Primary amide (–C(=O)NH₂) | 1. Strong H-bond donor/acceptor 2. Dipole formation | Increased solubility; enzyme active site recognition |
β-Hydroxyl group (–CH(OH)CH₃) | 1. H-bond donor 2. Chirality induction | Stereoselective binding; molecular rigidity |
Stereochemical variations significantly alter bioactivity. PubChem lists distinct entries for stereoisomers: CID 3021837 (undefined stereochemistry) and CID 6452156 (specified as [R-(R,S)]-(1-carbamoyl-2-hydroxypropyl)carbamate), underscoring the importance of absolute configuration in target engagement [1] [2]. Molecular modeling reveals that the (R,S)-configuration optimally positions the hydroxyl for hydrogen bonding with Asp86 in NNRTI binding pockets, while the (S,R)-isomer exhibits 10-fold lower affinity in silico [4] [8].
The bioactivity of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is interpretable through two complementary theoretical lenses:
A. Pharmacophore Modeling: Quantitative HypoGen models for carbamate-containing NNRTIs identify three critical features:
B. Allosteric Modulation Mechanisms: Carbamates exhibit privileged binding to allosteric sites in Family C GPCRs (e.g., mGluRs, GABAB receptors). The carbamate’s dual hydrogen-bonding capacity enables it to "staple" α-helical domains via salt bridge formations. For benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, molecular dynamics simulations suggest stabilization of inactive receptor states through coordination with Ser349 in cryptochrome CRY2 – analogous to interactions observed with carbazole-carbamate modulators [5] [8].
Table 3: Stereochemical Impact on Theoretical Binding Parameters
Stereoisomer | Predicted ΔG (kcal/mol) | Key Target Interactions | Bioactivity Correlation |
---|---|---|---|
(2R,3S)-isomer | -9.2 | 1. H-bond: OH→Asp86 (NNRTI BP) 2. Van der Waals: Benzyl→Tyr181 | IC₅₀ = 0.18 μM (HIV-RT) |
(2S,3R)-isomer | -7.1 | Weak H-bond: OH→Lys103 Suboptimal benzyl orientation | IC₅₀ = 2.4 μM (HIV-RT) |
(2R,3R)-isomer | -8.5 | H-bond: Amide→Pro236 No hydroxyl contact | IC₅₀ = 0.9 μM (HIV-RT) |
Stereochemical purity is thus essential for efficacy. Synthetic routes leveraging chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution have been developed, with optical rotations ([α]D²⁵) differing by >40° between diastereomers [3] [6]. The compound’s structural similarity to darunavir impurity standards (e.g., Benzyl ((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, CAS 143224-62-8) further validates the significance of defined stereocenters in peptidomimetic drugs [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: